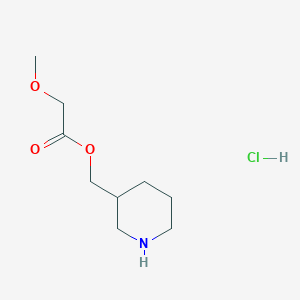

3-Piperidinylmethyl 2-methoxyacetate hydrochloride

Descripción

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing both heterocyclic and ester functional groups. The complete IUPAC name identifies the compound as piperidin-3-ylmethyl 2-methoxyacetate hydrochloride, reflecting the precise positioning of the methyl bridge connecting the piperidine ring to the ester functionality. The nomenclature system clearly delineates the structural hierarchy, beginning with the six-membered saturated nitrogen heterocycle (piperidine), followed by the methylene linker at the 3-position, and terminating with the methoxyacetate ester group.

The systematic classification places this compound within the broader category of heterocyclic esters, specifically as a piperidine-substituted acetate derivative. The hydrochloride salt formation represents a common pharmaceutical practice for enhancing water solubility and stability of basic nitrogen-containing compounds. Multiple chemical databases recognize alternative naming conventions, including this compound and various registry-specific identifiers that maintain consistency across different chemical information systems.

The compound exhibits dual functional group characteristics, combining the basic properties of the piperidine nitrogen with the electrophilic nature of the ester carbonyl group. This dual functionality contributes to its unique chemical behavior and potential for diverse molecular interactions. The methoxy substituent on the acetate portion introduces additional steric and electronic effects that distinguish this compound from simpler acetate esters.

Molecular Formula and Mass Spectrometric Characterization

The molecular formula of this compound is definitively established as C₉H₁₈ClNO₃, representing a precise atomic composition that accounts for all constituent elements including the hydrochloride salt formation. The molecular weight calculations yield consistent values across multiple authoritative sources, with the most precise determination reported as 223.69700 atomic mass units. This molecular weight reflects the combined mass of the organic cation and the chloride anion in the crystalline salt form.

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns typical of piperidine-containing esters. The exact mass determination of 223.09800 provides high-precision molecular weight data essential for analytical identification and quantitative analysis procedures. The molecular ion peak in mass spectrometry appears at the expected mass-to-charge ratio, confirming the proposed molecular structure and eliminating potential isomeric alternatives.

| Parameter | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈ClNO₃ | |

| Molecular Weight | 223.69700 g/mol | |

| Exact Mass | 223.09800 | |

| Monoisotopic Mass | 223.698 g/mol |

The elemental composition analysis demonstrates the presence of nine carbon atoms, eighteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one chlorine atom. This composition is consistent with the proposed structure featuring a six-membered piperidine ring, a methylene bridge, an acetate ester group with methoxy substitution, and a hydrochloride salt formation. The relatively high hydrogen content reflects the saturated nature of the piperidine ring system and the presence of multiple methyl and methylene groups throughout the molecular structure.

Crystallographic and Conformational Analysis

The crystallographic structure of this compound exhibits characteristic features of piperidine-derived compounds in their hydrochloride salt forms. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference significantly influences the spatial orientation of the substituent groups and affects the overall molecular geometry and potential intermolecular interactions.

The methylene bridge connecting the piperidine ring to the ester functionality introduces conformational flexibility that allows for multiple rotational isomers. The preferred conformation is influenced by both steric interactions between adjacent groups and electronic effects arising from the nitrogen lone pair and ester carbonyl group. Computational modeling studies suggest that the most stable conformations minimize steric clashes while optimizing electrostatic interactions between polar functional groups.

The crystal packing arrangement in the solid state is stabilized by hydrogen bonding interactions between the protonated nitrogen center and chloride anions. Additional intermolecular forces include van der Waals interactions between alkyl chains and potential dipole-dipole interactions involving the ester carbonyl and methoxy groups. These crystallographic features contribute to the physical properties of the compound and influence its behavior in different solvents and environmental conditions.

The three-dimensional molecular structure reveals specific spatial relationships between functional groups that are crucial for understanding chemical reactivity and potential biological activity. The distance between the nitrogen center and the ester carbonyl group, along with the orientation of the methoxy substituent, creates a unique molecular topology that distinguishes this compound from other piperidine derivatives.

Comparative Structural Analogues in Piperidine Derivatives

The structural landscape of piperidine derivatives closely related to this compound encompasses several significant analogues that share key molecular features while exhibiting distinct structural variations. The most direct structural analogue is 4-piperidinyl 2-methoxyacetate hydrochloride, which differs primarily in the position of ester attachment to the piperidine ring system. This positional isomer maintains the same methoxyacetate ester functionality but connects directly to the 4-position of the piperidine ring rather than through a methylene bridge at the 3-position.

Another notable analogue is 4-piperidinylmethyl-2-methoxyacetate hydrochloride, which features the methylene bridge characteristic of the parent compound but relocates the attachment point to the 4-position of the piperidine ring. This structural variation provides insights into the effects of substitution pattern on molecular properties and potential biological activity. The comparative analysis of these positional isomers reveals how subtle structural changes can significantly impact molecular behavior and chemical properties.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Structural Variation |

|---|---|---|---|---|

| 3-Piperidinylmethyl 2-methoxyacetate HCl | C₉H₁₈ClNO₃ | 223.70 g/mol | 1219979-77-7 | 3-Position methylene bridge |

| 4-Piperidinyl 2-methoxyacetate HCl | C₈H₁₆ClNO₃ | 209.67 g/mol | 1220031-63-9 | Direct 4-position attachment |

| 4-Piperidinylmethyl-2-methoxyacetate HCl | C₉H₁₈ClNO₃ | 223.70 g/mol | 1219979-82-4 | 4-Position methylene bridge |

The methyl 2-[(piperidin-3-yl)methoxy]acetate represents an interesting structural variant where the ester and ether functionalities are interchanged compared to the parent compound. This structural rearrangement maintains the same basic connectivity pattern but alters the electronic distribution and potential reactivity profile. The absence of the hydrochloride salt formation in this analogue also provides comparative data on the effects of salt formation on molecular properties.

The comprehensive structural comparison reveals that the methylene bridge plays a crucial role in determining molecular flexibility and conformational preferences. Compounds with direct attachment to the piperidine ring exhibit more restricted conformational freedom compared to those with methylene linkers. The position of attachment (3-position versus 4-position) introduces additional structural diversity that affects both molecular geometry and potential intermolecular interactions. These structural relationships provide valuable insights into structure-activity relationships within the piperidine-derived ester family and guide the rational design of related compounds with targeted properties.

Propiedades

IUPAC Name |

piperidin-3-ylmethyl 2-methoxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-12-7-9(11)13-6-8-3-2-4-10-5-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBUDVHXBXDXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Methoxyacetone and Piperidine Intermediates

One industrially relevant method starts from methoxyacetone as a cheap raw material, avoiding expensive pyridine intermediates. The process involves:

- Reaction of methoxyacetone with acrylonitrile to form 4-methoxy-5-oxocapronitrile.

- Condensation with ethyl acetate to yield 4-methoxy-5,7-dioxooctanonitrile.

- Reaction with ethylene glycol to protect keto groups, forming 4-methoxy-5,7-ethylene glycol octanonitrile.

- Catalytic hydrogenation using palladium on carbon to reduce nitrile groups to amines.

- Removal of ethylene glycol protecting groups.

- Cyclization to generate 3-methoxy-2-(2-oxopropylidene) piperidine.

- Further hydrogenation to obtain 2-acetonyl-3-methoxypiperidine intermediate.

This route is advantageous due to lower reagent costs and the use of palladium-carbon catalysts instead of more expensive rhodium catalysts, facilitating industrial scale-up.

Alternative Route via 3-Hydroxypyridine Derivatives

Another approach uses 3-hydroxypyridine as the starting material:

- Aminomethylation of 3-hydroxypyridine with diethylamine and formaldehyde to produce 2-dimethylaminomethyl-3-hydroxypyridine.

- Acetylation and bromination to form 2-bromomethyl-3-hydroxypyridine hydrobromide.

- Protection of the 3-hydroxyl group by methylation using phenyltrimethylammonium chloride.

- Reaction with metallic lithium and acetonitrile to introduce the 2-(2-oxopropyl) substituent.

- Hydrogenation of the ethylenic bond using rhodium-carbon catalyst to yield the key intermediate.

This route has higher costs due to expensive reagents and catalysts and lower yields, making it less favorable for large-scale production.

Esterification and Hydrochloride Salt Formation

The final step to obtain 3-Piperidinylmethyl 2-methoxyacetate hydrochloride involves:

- Esterification of the piperidinylmethyl intermediate with 2-methoxyacetic acid or its derivatives under controlled conditions.

- Purification by recrystallization or solvent extraction.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.

This salt formation improves the compound's stability and facilitates its isolation as a crystalline solid.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Catalyst/Notes | Outcome/Yield |

|---|---|---|---|

| Methoxyacetone + acrylonitrile | Ambient to moderate temperature | None | 4-methoxy-5-oxocapronitrile |

| Condensation with ethyl acetate | Acid/base catalysis, reflux | None | 4-methoxy-5,7-dioxooctanonitrile |

| Protection with ethylene glycol | Acid catalysis, reflux | None | Protected keto intermediate |

| Hydrogenation of nitrile to amine | H2 gas, Pd/C catalyst, room temperature | Palladium on carbon | Amino intermediate |

| Deprotection and cyclization | Acidic or basic conditions | None | 3-methoxy-2-(2-oxopropylidene) piperidine |

| Hydrogenation of ethylenic bond | H2 gas, Pd/C or Rh/C catalyst | Palladium preferred industrially | 2-acetonyl-3-methoxypiperidine |

| Esterification with 2-methoxyacetic acid | Acid catalyst, solvent reflux | Acid catalyst (e.g., H2SO4) | 3-Piperidinylmethyl 2-methoxyacetate |

| Hydrochloride salt formation | HCl gas or aqueous HCl in solvent | None | This compound |

Research Findings and Industrial Considerations

- Use of palladium on carbon catalysts is preferred over rhodium catalysts due to cost and availability, without compromising yield significantly.

- Protection of hydroxyl groups with ethylene glycol is effective for controlling side reactions during intermediate steps.

- Avoiding pyridine intermediates reduces reagent costs and environmental impact.

- The reaction sequence allows for scale-up with moderate to high yields, suitable for pharmaceutical manufacturing.

- Final hydrochloride salt exhibits good crystallinity and stability, facilitating storage and formulation.

Análisis De Reacciones Químicas

Types of Reactions

3-Piperidinylmethyl 2-methoxyacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Aplicaciones Científicas De Investigación

3-Piperidinylmethyl 2-methoxyacetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly antipsychotic drugs.

Industry: The compound is utilized in the production of various chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Piperidinylmethyl 2-methoxyacetate hydrochloride involves its interaction with specific molecular targets. In the context of its use as a drug intermediate, the compound may influence neurotransmitter pathways and receptor binding, contributing to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the final drug product.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical properties of 3-piperidinylmethyl 2-methoxyacetate hydrochloride and its analogues:

Notes:

- This compound shares structural motifs with TZU-0460 (piperidine ring and ester groups) but lacks the phenoxypropyl chain, suggesting divergent bioactivity .

- The ethyl ester variant (Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride) has a lower molecular weight and simpler structure, likely influencing its metabolic stability .

Pharmacological and Biochemical Activity

- TZU-0460 : Demonstrates potent histamine H₂-receptor antagonism, with 5.1–6.2× higher potency than cimetidine in inhibiting gastric acid secretion in dogs and rats. It also shows efficacy in preventing stress-induced ulcers .

Actividad Biológica

3-Piperidinylmethyl 2-methoxyacetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₈H₁₆ClNO₃

- CAS Number : 1219979-77-7

- Molecular Weight : 195.68 g/mol

The structural configuration of this compound includes a piperidine ring, which is known for enhancing the bioactivity of compounds due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Derivative : The piperidine ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

- Acetylation : The methoxyacetate group is introduced via acylation reactions, often utilizing acetic anhydride or acetyl chloride.

- Hydrochloride Salt Formation : The final step involves protonation with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The piperidine moiety enhances its lipophilicity, allowing better membrane penetration and receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antiviral Activity : Preliminary studies suggest potential inhibitory effects on viral replication, particularly against hepatitis C virus (HCV) by targeting RNA-dependent RNA polymerase .

- CNS Activity : The compound may possess neuroprotective properties, making it a candidate for treating neurological disorders such as anxiety and depression .

- Anti-inflammatory Effects : In vitro studies have shown that it can modulate inflammatory pathways, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

- Antiviral Efficacy :

- Neuropharmacological Research :

- Inflammation Modulation :

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride | C₈H₁₆ClNO₃ | Antiviral |

| N-(3-Hydroxybutyl)-3-methylbutanamide hydrochloride | C₈H₁₉ClN₂O₂ | Anti-inflammatory |

| 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride | C₈H₁₉ClN₂O₂ | Neuroprotective |

Q & A

Q. What are the recommended storage conditions and handling precautions for 3-piperidinylmethyl 2-methoxyacetate hydrochloride to ensure compound integrity?

- Methodological Answer: Store the compound in a dry environment at 2–8°C, as lower temperatures minimize hydrolysis and degradation . Use airtight containers to prevent moisture absorption and oxidation. For handling, wear nitrile gloves (tested for chemical compatibility), EN 166-certified safety goggles, and a lab coat. Conduct work in a fume hood with adequate ventilation to avoid inhalation of aerosols or dust. Decontaminate spills using inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .

Q. Which analytical techniques are routinely employed to characterize this compound?

- Methodological Answer:

- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) .

- Structural Confirmation: - and -NMR in DMSO-d or CDCl to resolve methoxyacetate (δ ~3.3–3.5 ppm) and piperidinyl protons (δ ~1.4–2.8 ppm) .

- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H]) and fragment patterns .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer:

- Step 1: React 3-hydroxymethylpiperidine with 2-methoxyacetyl chloride in anhydrous dichloromethane, using triethylamine as a base, to form the ester .

- Step 2: Purify the intermediate via flash chromatography (silica gel, ethyl acetate/hexane gradient).

- Step 3: Treat the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of base to HCl) and reaction temperature (0–5°C) .

Advanced Research Questions

Q. How can researchers develop a sensitive HPLC-MS method to quantify trace impurities in this compound?

- Methodological Answer:

- Column: Hypersil GOLD C18 (2.1 × 100 mm, 1.9 µm) at 40°C.

- Mobile Phase: 0.1% formic acid in water (A) and methanol (B), with a gradient from 5% B to 95% B over 15 min.

- MS Parameters: ESI positive mode; monitor precursor ions for the parent compound (m/z ~276) and potential impurities (e.g., hydrolyzed product at m/z ~232). Validate linearity (0.1–100 µg/mL) and LOD/LOQ (0.05 µg/mL and 0.15 µg/mL, respectively) .

Q. How should researchers design stability studies to evaluate degradation pathways under thermal and hydrolytic stress?

- Methodological Answer:

- Thermal Stress: Incubate solid samples at 40°C/75% RH for 4 weeks; analyze degradation via TLC (silica gel, chloroform/methanol 9:1) and HPLC.

- Hydrolytic Stress: Expose aqueous solutions (pH 1–9) to 60°C for 24 hours. Neutralize and extract degradation products for LC-MS identification. Major degradation products typically include 2-methoxyacetic acid (hydrolysis of ester) and 3-piperidinemethanol (ring-opening) .

Q. How can computational models predict the toxicity profile of this compound when experimental data is limited?

- Methodological Answer:

- QSAR Tools: Use Toxtree or OECD QSAR Toolbox to estimate acute oral toxicity (LD) based on structural analogs (e.g., piperidine derivatives with LD ~300–500 mg/kg) .

- Molecular Docking: Screen for interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic activation and hepatotoxicity .

- In Silico Mutagenicity: Apply Derek Nexus to assess potential DNA adduct formation .

Q. How do researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer:

- Experimental Validation: Perform shake-flask solubility tests in DMSO, ethanol, water, and ethyl acetate at 25°C. Centrifuge suspensions (10,000 rpm, 10 min) and quantify supernatant via UV-Vis (λ = 220 nm).

- Data Analysis: Compare results with literature values for structurally similar compounds (e.g., 2-methoxy-N-(piperidine-4-yl)benzamide hydrochloride has ~2 mg/mL solubility in water) . Discrepancies may arise from polymorphic forms or residual solvents .

Critical Analysis & Data Contradictions

Q. What strategies are effective for resolving inconsistencies in reported NMR chemical shifts for this compound?

- Methodological Answer:

- Standardization: Run NMR spectra alongside an internal reference (e.g., TMS or DSS) and control sample (synthesized in-house).

- Solvent Effects: Compare DMSO-d vs. CDCl data; piperidinyl protons may shift upfield in polar solvents due to hydrogen bonding .

- Collaborative Validation: Cross-check data with independent labs using identical instrumentation (e.g., 500 MHz vs. 300 MHz spectrometers) .

Q. How can researchers address discrepancies in reported biological activity data across different assay systems?

- Methodological Answer:

- Assay Standardization: Use reference compounds (e.g., methylphenidate hydrochloride for neuroactivity studies) and harmonize protocols (e.g., cell line, incubation time) .

- Meta-Analysis: Pool data from multiple studies using random-effects models to account for variability in IC values .

- Mechanistic Studies: Perform knock-out/knock-in experiments to isolate target interactions (e.g., dopamine transporters vs. serotonin receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.